6-Bromo-3-(trifluoromethyl)picolinic acid
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Overview
Description
6-Bromo-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)picolinic acid typically involves the bromination of 3-(trifluoromethyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
6-Bromo-3-(trifluoromethyl)picolinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
PBIZFHSHUMQICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
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